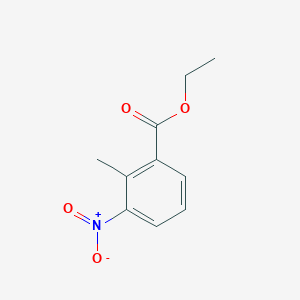

Ethyl 2-methyl-3-nitrobenzoate

描述

Nomenclature and Chemical Identification

The precise identification and naming of a chemical compound are fundamental for clear scientific communication. This is achieved through systematic naming conventions and unique registry numbers.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is ethyl 2-methyl-3-nitrobenzoate . This name is derived by identifying the parent structure as benzoic acid, with an ethyl group forming an ester. The substituents on the benzene (B151609) ring are a methyl group at position 2 and a nitro group at position 3, numbered relative to the carboxylate group.

Beyond its systematic name, this compound is also known by other names and is assigned unique identifiers for database tracking. A common synonym is "Benzoic acid, 2-methyl-3-nitro-, ethyl ester". chemscene.com The most critical identifier is its CAS Registry Number, which is 59382-60-4 . chemscene.comchemicalbook.comchemical-suppliers.eubldpharm.com This number is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance.

Interactive Data Table: Chemical Identification

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonym | Benzoic acid, 2-methyl-3-nitro-, ethyl ester chemscene.com |

| CAS Registry Number | 59382-60-4 chemscene.comchemicalbook.comchemical-suppliers.eubldpharm.com |

| Molecular Formula | C₁₀H₁₁NO₄ chemscene.comchemical-suppliers.eu |

| Molecular Weight | 209.20 g/mol chemscene.com |

| InChI | InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-6(11(13)14)7(2)9(8)5/h4-5H,3H2,1-2H3 |

| InChIKey | CRZGFIMLHZTLGT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C)C(=CC=C1)N+[O-] chemscene.com |

Molecular Structure and Isomeric Considerations

The arrangement of atoms and bonds in this compound determines its physical and chemical characteristics.

The 2D structure of this compound consists of a hexagonal benzene ring. Attached to the ring are four substituents: a carboxyl group (-C(=O)O-) at position 1, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 3. The carboxyl group is further esterified with an ethyl group (-CH₂CH₃). This connectivity is unambiguously represented by its SMILES notation: CCOC(=O)C1=C(C)C(=CC=C1)N+[O-]. chemscene.com

While a 2D representation shows the connectivity, the 3D arrangement, or conformation, provides deeper insight into the molecule's behavior. Conformational analysis is the study of the different spatial arrangements of a molecule that arise from rotations about single bonds. ucalgary.ca

The rotation around the single bonds in this compound, specifically the C(ar)-C(carbonyl) bond and the C(ar)-N bond, gives rise to different rotational isomers, or conformers. The stability of these conformers is influenced by steric hindrance and electronic effects between the adjacent substituents.

Further research, likely involving computational modeling and spectroscopic analysis, would be required to precisely determine the preferred conformations and the energy barriers to rotation for this compound. researchgate.net

Three-Dimensional Stereochemical Aspects and Conformational Analysis

Intramolecular Interactions Affecting Conformation

The conformation of this compound is significantly influenced by intramolecular interactions, primarily steric hindrance and potential weak hydrogen bonds. The spatial arrangement of the ethyl ester, methyl, and nitro groups on the benzene ring dictates the molecule's three-dimensional shape and reactivity.

Steric Hindrance: The presence of the methyl group at the ortho position (position 2) relative to the ethyl ester group, and meta to the nitro group (position 3), introduces considerable steric strain. This steric crowding can force the nitro group and the ethyl ester group to rotate out of the plane of the benzene ring. In similar substituted nitrobenzenes, steric effects are known to influence the planarity of the molecule, which in turn affects the electronic interactions between the substituents and the aromatic ring. fishersci.comcas.org For instance, in a related compound, ethyl 5-fluoro-2-methyl-3-nitrobenzoate, the proximity of the substituents forces the nitro group into a slightly twisted conformation relative to the aromatic ring, which reduces the optimal overlap for resonance. sigmaaldrich.com

Intramolecular Hydrogen Bonding: While not as prominent as in molecules with hydroxyl or amino groups, weak intramolecular hydrogen bonds of the C-H---O type may exist. These interactions could occur between the hydrogen atoms of the ortho-methyl group or the ethyl group and an oxygen atom of the adjacent nitro group or the carbonyl of the ester. Such interactions, although weak, can contribute to stabilizing a particular conformation. rsc.org Studies on related nitroaromatic compounds have shown that intramolecular interactions can stabilize conformers by as much as 3 kcal mol⁻¹ when the interacting groups are suitably positioned. rsc.org

Comparison with Related Isomers (e.g., Methyl 2-nitrobenzoate, Methyl 3-nitrobenzoate, Methyl 4-nitrobenzoate)

A comparison of the physical properties of the methyl ester isomers of nitrobenzoic acid provides insight into how the position of the nitro group affects their characteristics. These isomers share the same chemical formula (C₈H₇NO₄) and molecular weight but exhibit different physical properties due to the varying electronic and steric effects of the nitro group's position relative to the methyl ester. fishersci.comvwr.comtcichemicals.com

The differing melting and boiling points among these isomers can be attributed to variations in their crystal lattice energies and intermolecular forces. The para-isomer, methyl 4-nitrobenzoate, has the highest melting point, which is indicative of a more stable and well-packed crystal structure. sigmaaldrich.comsigmaaldrich.com The ortho-isomer, methyl 2-nitrobenzoate, has the lowest melting point, likely due to steric hindrance between the adjacent nitro and ester groups, which disrupts efficient crystal packing. vwr.comfishersci.com The boiling points also show variations, although less pronounced than the melting points.

Interactive Data Table of Isomer Properties

| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| Methyl 2-nitrobenzoate | 606-27-9 | -13 sigmaaldrich.comvwr.com | 275 vwr.comtcichemicals.com |

| Methyl 3-nitrobenzoate | 618-95-1 | 78-80 fishersci.comsavemyexams.com | 279 fishersci.comcas.org |

| Methyl 4-nitrobenzoate | 619-50-1 | 94-96 sigmaaldrich.comsigmaaldrich.com | Not available |

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-6-9(7(8)2)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINYBVBBEWUEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388102 | |

| Record name | ethyl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59382-60-4 | |

| Record name | Ethyl 2-methyl-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59382-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes for Ethyl 2-methyl-3-nitrobenzoate and its Analogues

The synthesis of this compound can be strategically approached via two primary routes: the esterification of 2-methyl-3-nitrobenzoic acid or the nitration of an existing ethyl 2-methylbenzoate (B1238997) substrate. Each pathway involves distinct chemical principles and methodologies that influence reaction efficiency, yield, and purity of the final product.

Esterification Reactions for Benzoate (B1203000) Synthesis

The formation of the ethyl ester from its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid, is a fundamental transformation in organic synthesis. This can be achieved through direct, acid-catalyzed methods or via milder, indirect pathways using coupling agents.

The most common acid-catalyzed method for synthesizing esters from carboxylic acids and alcohols is the Fischer-Speier esterification. This equilibrium-controlled process involves reacting 2-methyl-3-nitrobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. To drive the equilibrium toward the product, water, a byproduct of the reaction, is typically removed, or an excess of the alcohol reactant is used. researchgate.net

Recent advancements in this field have demonstrated the use of microwave-assisted organic synthesis (MAOS) to significantly enhance reaction rates and yields. researchgate.netacademicpublishers.org In a sealed-vessel microwave environment, solvents can be heated above their normal boiling points, accelerating the reaction. researchgate.net For instance, the esterification of substituted benzoic acids has been optimized by varying parameters like temperature and irradiation time, leading to higher yields in shorter periods compared to conventional heating methods. researchgate.netacademicpublishers.orgusm.my

Table 1: Comparison of Conventional vs. Microwave-Assisted Fischer Esterification

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Temperature | Reflux temperature of alcohol | Can exceed boiling point (sealed vessel) |

| Yield | Moderate to good | Good to excellent researchgate.netsemanticscholar.org |

| Byproducts | Potential for side reactions due to prolonged heating | Reduced byproducts due to shorter reaction time researchgate.net |

Solid acid catalysts, such as zirconium-based catalysts, have also been developed as a recoverable and environmentally friendlier alternative to mineral acids like sulfuric acid. mdpi.com

For substrates that are sensitive to the harsh conditions of strong acids and high temperatures, indirect esterification methods provide a milder alternative. The Steglich esterification is a prominent example, utilizing a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). wikipedia.orgnih.gov

The reaction proceeds at room temperature and is characterized by the formal uptake of water by DCC to form a stable urea byproduct, dicyclohexylurea (DCU). wikipedia.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org While this intermediate can react directly with the alcohol, the reaction can be slow and prone to a side reaction where the intermediate rearranges into a stable N-acylurea. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, intercepts the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). This intermediate does not undergo rearrangement and reacts rapidly with the alcohol to furnish the desired ester with high efficiency, suppressing the formation of side products. organic-chemistry.orgrsc.orgorganic-chemistry.org The Steglich method is particularly advantageous for sterically hindered or acid-labile compounds. organic-chemistry.orgrsc.org

Nitration Strategies on Substituted Benzoates

An alternative synthetic route involves introducing the nitro group onto the aromatic ring of a pre-formed ester, ethyl 2-methylbenzoate. This transformation is a classic example of an electrophilic aromatic substitution (EAS) reaction.

The nitration of aromatic compounds is typically achieved using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). echemi.com In this mixture, sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). ma.educhegg.comaiinmr.com

The mechanism proceeds in two main steps:

Electrophilic Attack: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. chegg.commnstate.edu The positive charge in this intermediate is delocalized across the ortho and para positions relative to where the electrophile has added. mnstate.edu

Rearomatization: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. aiinmr.com This restores the stable aromatic π-system and yields the final nitro-substituted product.

This process is highly exothermic, and careful temperature control is crucial to ensure selectivity and prevent over-nitration or the formation of byproducts. echemi.comorgsyn.org

When an electrophilic aromatic substitution is performed on a substituted benzene ring, the existing substituent(s) direct the position of the incoming electrophile. In the case of ethyl 2-methylbenzoate, the aromatic ring bears two substituents with different directing effects:

Methyl Group (-CH₃): Located at the C2 position, the methyl group is an electron-donating group (EDG) through induction. It activates the ring towards electrophilic attack and is an ortho, para-director. libretexts.orgchemguide.co.uk Therefore, it directs incoming electrophiles to positions 4 and 6.

Ethyl Ester Group (-COOCH₂CH₃): Located at the C1 position, the ester group is an electron-withdrawing group (EWG) through both induction and resonance. echemi.com It deactivates the ring and is a meta-director, directing incoming electrophiles to positions 3 and 5. echemi.comchegg.com

For the synthesis of this compound, the nitro group is introduced at the C3 position. This position is ortho to the activating methyl group and meta to the deactivating ester group. In this scenario, the directing effects of the two groups are cooperative or reinforcing for the 3-position. The activating methyl group's influence, combined with the meta-directing nature of the ester, favors substitution at this specific location. While the methyl group also directs to the 5-position (para), the electronic deactivation by the adjacent ester group makes this position less favorable.

Table 2: Directing Effects of Substituents on Ethyl 2-methylbenzoate

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Ethyl Ester (-COOEt) | C1 | Electron-Withdrawing (Deactivating) | Meta (C3, C5) echemi.com |

| Methyl (-CH₃) | C2 | Electron-Donating (Activating) | Ortho, Para (C4, C6) libretexts.org |

Optimization of Nitration Reaction Conditions (e.g., Temperature, Acid Concentration)

The synthesis of this compound via electrophilic aromatic substitution on Ethyl 2-methylbenzoate is a process that requires careful optimization of reaction conditions to achieve the desired regioselectivity and yield. The directing effects of the substituents on the benzene ring, an activating ortho-, para-directing methyl group and a deactivating meta-directing ethyl ester group, are in opposition. The nitration of analogous compounds such as toluene and methyl benzoate provides insight into the critical parameters of this reaction.

For the nitration of toluene, which has an activating methyl group, the reaction is approximately 25 times faster than that of benzene. chemguide.co.uklibretexts.org To prevent polysubstitution, a lower temperature of around 30°C is typically employed, using a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uklibretexts.org In contrast, the nitration of methyl benzoate, which possesses a deactivating ester group, is slower and generally requires a temperature range of 5–15°C to ensure monosubstitution and prevent the formation of byproducts. orgsyn.org Exceeding this temperature range can lead to a decrease in yield and the formation of impurities such as dinitro compounds and nitrophenols. orgsyn.org

The concentration of the acids in the nitrating mixture is also a crucial factor. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comma.edu The presence of water can inhibit the reaction by reacting with the nitronium ion. scribd.com Therefore, maintaining a high concentration of sulfuric acid is essential to drive the formation of the nitronium ion and absorb the water generated during the reaction. cerritos.edu The ratio of nitric acid to the aromatic substrate must also be carefully controlled; too rapid an addition can lead to an increase in byproducts, while too slow an addition may result in incomplete nitration. southalabama.edu

For the specific case of Ethyl 2-methylbenzoate, the optimization would involve balancing the activating and deactivating effects of the substituents. A moderately low temperature, likely in the range of 0-30°C, would be necessary to control the reaction rate and selectivity. The concentration of the nitrating mixture would need to be sufficiently high to generate the nitronium ion, with a careful, dropwise addition of the nitrating agent to the substrate dissolved in sulfuric acid to maintain temperature control and minimize side reactions.

Table 1: General Comparison of Nitration Conditions for Related Compounds

| Compound | Activating/Deactivating Group | Typical Temperature Range | Key Considerations |

|---|---|---|---|

| Toluene | Activating (Methyl) | 30°C | Faster reaction rate, risk of polysubstitution at higher temperatures. chemguide.co.uklibretexts.org |

| Methyl Benzoate | Deactivating (Ester) | 5–15°C | Slower reaction rate, requires strict temperature control to avoid byproducts. orgsyn.org |

| Ethyl 2-methylbenzoate | Activating (Methyl) & Deactivating (Ester) | Estimated 0–30°C | Competing directing effects require careful control of conditions to achieve desired regioselectivity. |

Derivatization for Complex Molecular Architectures

The 2-methyl group of this compound serves as a handle for further functionalization through halogenation, specifically benzylic bromination. This reaction introduces a bromine atom onto the methyl group, transforming it into a bromomethyl group, which is a versatile precursor for the synthesis of more complex molecules. The resulting compound, Ethyl 2-(bromomethyl)-3-nitrobenzoate, is an important intermediate in pharmaceutical synthesis. chemicalbook.com

A common and effective method for this transformation is free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or 2,2'-azobis-2-methylpropanenitrile (AIBN). chemicalbook.comprepchem.comprepchem.com The reaction is typically carried out in a nonpolar solvent like carbon tetrachloride under reflux conditions. chemicalbook.comprepchem.comprepchem.com The NBS provides a low concentration of bromine radicals, which selectively abstract a benzylic hydrogen from the methyl group. The resulting benzyl radical then reacts with a bromine molecule to form the desired product.

The synthesis of the analogous methyl ester, Methyl 2-(bromomethyl)-3-nitrobenzoate, has been well-documented. chemicalbook.com In a typical procedure, Mthis compound is dissolved in carbon tetrachloride and heated to reflux with NBS and AIBN. chemicalbook.com The reaction is monitored and upon completion, the product is isolated and purified. This methodology is directly applicable to the ethyl ester, providing a reliable route to Ethyl 2-(bromomethyl)-3-nitrobenzoate.

Table 2: Reagents for the Bromination of this compound

| Reagent | Function |

|---|---|

| This compound | Starting material |

| N-Bromosuccinimide (NBS) | Brominating agent |

| Benzoyl peroxide or AIBN | Radical initiator |

| Carbon tetrachloride | Solvent |

The introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of this compound can be achieved, though it may require a multi-step process involving the transformation of existing functional groups. A direct chlorosulfonylation of the nitro-substituted ring is challenging. A more common approach involves the reduction of the nitro group to an amine, followed by diazotization and reaction with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction).

A method for the synthesis of the related compound, 2-chlorosulfonyl-3-methylbenzoic acid methyl ester, from Methyl 2-amino-3-methylbenzoate has been reported. guidechem.com This process involves the diazotization of the amino group with sodium nitrite and concentrated hydrochloric acid at low temperatures (-10°C to 5°C). guidechem.com The resulting diazonium salt is then reacted with sulfur dioxide in acetic acid to yield the chlorosulfonyl derivative. guidechem.com This suggests a viable pathway for the synthesis of Ethyl 2-methyl-3-(chlorosulfonyl)benzoate would first involve the reduction of the nitro group of this compound to an amine.

An alternative, though more complex, patented method describes the synthesis of 2-chlorosulfonyl-3-methyl benzoate from 2-nitro-3-methyl benzoate. google.com This process involves reacting the nitro compound with benzyl isothiourea hydrochloride in the presence of a base to form a benzyl thioether intermediate. google.com This intermediate is then subjected to an oxidation reaction to yield the final chlorosulfonyl product. google.com

Chemical Reactivity and Transformation Pathways

Reduction Reactions of the Nitro Group to Amine Functionality

The nitro group of this compound can be readily reduced to an amine functionality, yielding Ethyl 3-amino-2-methylbenzoate. This transformation is a fundamental step in the synthesis of many biologically active compounds and complex molecular architectures. Several methods are available for the reduction of aromatic nitro groups, with catalytic hydrogenation being one of the most efficient and clean procedures.

The reduction of the analogous compound, 3-methyl-2-nitrobenzoate, to Methyl 2-amino-3-methylbenzoate has been successfully achieved using catalytic hydrogenation with 5% Palladium on carbon (Pd/C) as the catalyst. guidechem.com The reaction is typically carried out in a solvent such as acetonitrile at an elevated temperature (70°C) and under hydrogen pressure (65-100 psi). guidechem.com Similarly, the reduction of Ethyl 4-methylamino-3-nitrobenzoate to Ethyl 3-amino-4-(methylamino)benzoate is accomplished using 10% Pd/C with hydrogen gas in methanol. chemicalbook.com These examples demonstrate the general applicability of catalytic hydrogenation for the reduction of the nitro group in this class of compounds.

Table 3: Conditions for the Reduction of Related Nitrobenzoates

| Starting Material | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| 3-Methyl-2-nitrobenzoate | 5% Pd/C | Acetonitrile | 70°C, 65-100 psi H₂ | Methyl 2-amino-3-methylbenzoate guidechem.com |

| Ethyl 4-methylamino-3-nitrobenzoate | 10% Pd/C | Methanol | Room temperature, 60 psi H₂ | Ethyl 3-amino-4-(methylamino)benzoate chemicalbook.com |

Nucleophilic Substitution Reactions of Substituted Amino Groups

The amino group of Ethyl 3-amino-2-methylbenzoate, obtained from the reduction of the corresponding nitro compound, can undergo various nucleophilic substitution reactions, allowing for further diversification of the molecular structure. The amino group itself can act as a nucleophile, or it can be transformed into other functional groups that are susceptible to nucleophilic attack.

One important transformation of the amino group is its conversion into a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions. As mentioned previously, the synthesis of 2-chlorosulfonyl-3-methylbenzoic acid methyl ester from Methyl 2-amino-3-methylbenzoate utilizes this strategy, where the diazonium group is replaced by a chlorosulfonyl group. guidechem.com

Furthermore, the amino group can participate in amidation reactions. For instance, Ethyl 2-amino-5-cyano-3-methylbenzoate has been shown to react with methylamine to form the corresponding amide. google.com While this is an example of the amino group being acylated rather than acting as a leaving group, it demonstrates the reactivity of the amino functionality. In cases where the aromatic ring is further substituted with a good leaving group, such as a halogen, the amino group can influence the reactivity of the ring towards nucleophilic aromatic substitution. For example, Ethyl 2-amino-5-bromo-3-methylbenzoate can react with copper cyanide, where the bromine is displaced by a cyanide group. google.com

Hydrolysis Reactions of the Ester Moiety

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (2-methyl-3-nitrobenzoic acid) and ethanol. This transformation can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification)

The most common method for ester hydrolysis is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, and a final proton transfer yields the carboxylate salt and ethanol. Acidification of the reaction mixture in a separate step is required to protonate the carboxylate and isolate the free 2-methyl-3-nitrobenzoic acid.

The general procedure for the saponification of aromatic esters like methyl m-nitrobenzoate involves heating with aqueous sodium hydroxide until the ester, which is often an oily liquid, has completely reacted. orgsyn.org Prolonged boiling may sometimes lead to the formation of colored byproducts. orgsyn.org For this compound, the presence of the methyl group at the ortho position to the ester may introduce some steric hindrance, potentially requiring slightly more forcing conditions (e.g., longer reaction times or higher temperatures) to achieve complete hydrolysis compared to an unhindered analogue like ethyl m-nitrobenzoate.

Acid-Catalyzed Hydrolysis

Alternatively, the ester can be hydrolyzed by heating it with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is reversible, and its mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, ethanol is eliminated as the leaving group, regenerating the acid catalyst and forming 2-methyl-3-nitrobenzoic acid. To drive the equilibrium towards the products, an excess of water is typically used.

| Reaction Type | Reagents | Products | Key Conditions |

| Base-Catalyzed Hydrolysis | Sodium Hydroxide (aq) | 2-methyl-3-nitrobenzoic acid, Ethanol | Heating (reflux) |

| Acid-Catalyzed Hydrolysis | Water, Strong Acid (e.g., H₂SO₄) | 2-methyl-3-nitrobenzoic acid, Ethanol | Heating, Excess Water |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Further substitution on the benzene ring of this compound is governed by the directing effects of the three existing substituents: the ethyl ester (-COOEt), the methyl group (-CH₃), and the nitro group (-NO₂).

The reactivity of the benzene ring towards electrophiles is significantly reduced due to the presence of two deactivating groups: the nitro group and the ethyl ester group. Both are powerful electron-withdrawing groups that pull electron density from the ring, making it less nucleophilic. mnstate.eduaiinmr.com Conversely, the methyl group is an electron-donating group, which activates the ring towards electrophilic attack.

The directing influence of these groups determines the position of any new substituent.

-NO₂ group: Strongly deactivating and a meta-director.

-COOEt group: Deactivating and a meta-director.

-CH₃ group: Activating and an ortho, para-director.

In this compound, the available positions for substitution are C4, C5, and C6.

Position C4: This position is ortho to the deactivating nitro group and meta to the activating methyl group and the deactivating ester group.

Position C5: This position is meta to both the nitro and methyl groups and para to the deactivating ester group.

Position C6: This position is ortho to the activating methyl group and meta to the nitro group. It is also ortho to the ester group, which presents significant steric hindrance.

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOEt | C1 | Electron-withdrawing, Deactivating | meta (to C3, C5) |

| -CH₃ | C2 | Electron-donating, Activating | ortho, para (to C3, C6, C4) |

| -NO₂ | C3 | Electron-withdrawing, Deactivating | meta (to C1, C5) |

Side Reactions and Impurity Formation Mechanisms

The synthesis of this compound, typically achieved through the esterification of 2-methyl-3-nitrobenzoic acid or the nitration of ethyl 2-methylbenzoate, is susceptible to several side reactions that can lead to the formation of impurities.

Impurities from Nitration:

If the synthesis involves the nitration of ethyl 2-methylbenzoate, the primary source of impurities would be the formation of constitutional isomers. While the directing effects of the methyl and ester groups would favor the formation of the 3-nitro and 5-nitro isomers, some amount of the ortho isomers (e.g., ethyl 2-methyl-6-nitrobenzoate) could also be formed.

A significant side reaction, especially if the reaction temperature is not carefully controlled, is polynitration . The initial product, this compound, is less reactive than the starting material due to the introduction of the deactivating nitro group. mnstate.edu However, under forcing conditions (e.g., high temperature or excess nitrating agent), a second nitro group can be introduced onto the ring, leading to dinitrobenzoic ester impurities. orgsyn.org

Impurities from Esterification and Hydrolysis:

During the synthesis or subsequent workup, incomplete esterification of 2-methyl-3-nitrobenzoic acid can result in the presence of the starting carboxylic acid in the final product.

Conversely, hydrolysis of the ester can occur if water is present under the acidic conditions of a nitration reaction or during an acidic workup. This would lead to the formation of 2-methyl-3-nitrobenzoic acid as an impurity. In some failed synthesis attempts of similar compounds, the unintended hydrolysis of the ester to the carboxylic acid has been suggested as a potential cause for the formation of an oily or gel-like product that fails to crystallize properly.

Other Impurities:

In procedures for the analogous methyl m-nitrobenzoate, washing the crude product with cold methanol is used to remove impurities like the o-nitrobenzoic ester. orgsyn.org It is plausible that similar isomeric impurities could be present in crude this compound. Furthermore, nitration reactions at higher temperatures are known to produce phenolic byproducts. orgsyn.org

| Impurity Type | Potential Source Reaction | Formation Mechanism |

| Isomeric Nitrobenzoates | Nitration | Substitution at other ring positions (e.g., C5, C6) |

| Dinitro Compounds | Nitration | Over-nitration of the aromatic ring |

| 2-methyl-3-nitrobenzoic acid | Esterification / Hydrolysis | Incomplete reaction or ester cleavage |

| Phenolic Compounds | Nitration | Side reactions at elevated temperatures |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For Ethyl 2-methyl-3-nitrobenzoate, both ¹H and ¹³C NMR spectra provide invaluable information about the chemical environment of each atom.

While specific spectral data for this compound is not widely published, a detailed analysis can be inferred from its close analog, Mthis compound. The primary difference would be the presence of signals corresponding to the ethyl ester group (a quartet and a triplet) instead of the methyl ester singlet.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, and the ethyl ester group. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons. The methyl group attached to the benzene (B151609) ring would appear as a singlet. The ethyl group would present as a quartet for the methylene (-CH₂-) protons coupled to the methyl (-CH₃) protons, which in turn would appear as a triplet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methyl and ethyl groups.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (3H) | 7.5 - 8.2 | Multiplet |

| Ester -CH₂- (2H) | ~4.4 | Quartet (q) |

| Ring -CH₃ (3H) | ~2.6 | Singlet (s) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 209.2 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 209.

The fragmentation pattern provides a fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment ion at m/z 164.

Loss of an ethyl radical (-CH₂CH₃): Leading to a peak at m/z 180.

Loss of the nitro group (-NO₂): Producing a fragment at m/z 163.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragments.

Analysis of the related compound, Methyl 3-nitrobenzoate, shows major peaks at m/z 150 (loss of -OCH₃), 104, and 76, which helps in predicting the fragmentation pathways. nih.govchemicalbook.com

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 209 | [M]⁺ |

| 180 | [M - CH₂CH₃]⁺ |

| 164 | [M - OCH₂CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. sciencing.com

Key expected peaks include:

A strong absorption band for the carbonyl (C=O) group of the ester, typically found in the range of 1720-1740 cm⁻¹.

Two distinct bands for the nitro (NO₂) group : an asymmetric stretching vibration around 1530-1550 cm⁻¹ and a symmetric stretching vibration near 1345-1365 cm⁻¹. southalabama.edu

Absorptions corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

Bands for C-H stretching of the aromatic ring, methyl, and ethyl groups, usually above and below 3000 cm⁻¹, respectively.

A peak for the C-O stretching of the ester group around 1100-1300 cm⁻¹. southalabama.edu

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | 1720 - 1740 |

| NO₂ (Asymmetric stretch) | 1530 - 1550 |

| NO₂ (Symmetric stretch) | 1345 - 1365 |

| C-O (Ester) | 1100 - 1300 |

| C-H (Aromatic) | >3000 |

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles.

As of now, publicly accessible crystallographic data for this compound is not available. However, studies on similar molecules, such as Methyl 2-hydroxy-3-nitrobenzoate, reveal detailed structural information, including planarity of the benzene ring and intramolecular hydrogen bonding, which can serve as a comparative model. researchgate.net A crystallographic study on this compound would be expected to confirm the substitution pattern on the benzene ring and the conformation of the ethyl ester group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for trace analysis and impurity profiling. In the context of pharmaceutical synthesis, a GC-MS method was developed to determine potential genotoxic impurities, including the related Methyl-2-methyl-3-nitrobenzoate, which is a key raw material in the synthesis of Lenalidomide. amazonaws.com

A similar GC-MS method could be applied to this compound. The compound would be separated on a capillary column (e.g., a non-polar polydimethylsiloxane phase) and subsequently identified by its mass spectrum. amazonaws.com This technique would be highly effective for detecting and quantifying isomeric impurities or residual starting materials.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of non-volatile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable.

In a typical RP-HPLC setup, the compound would be separated on a C18 column using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic chromophore absorbs strongly in the UV region. While derivatization is often used to enhance the detection of compounds lacking a strong chromophore, it would not be necessary for this compound due to its inherent UV absorbance. HPLC is crucial for monitoring reaction progress and for confirming the purity of the final product.

Computational and Theoretical Chemistry Investigations

Solvent Effects on Molecular Properties and Conformational Equilibrium

Computational and theoretical chemistry investigations into the specific effects of solvents on the molecular properties and conformational equilibrium of Ethyl 2-methyl-3-nitrobenzoate are not available in the current body of scientific literature. While research has been conducted on related molecules, such as methyl 3-nitrobenzoate, a direct extrapolation of those findings to this compound would not be scientifically rigorous due to the structural differences between the compounds.

The presence of the ethyl group in place of a methyl group, and the addition of a methyl group on the benzene (B151609) ring, would introduce distinct steric and electronic effects. These differences would uniquely influence the molecule's interaction with various solvents, affecting its conformational preferences, dipole moment, and other molecular properties.

Therefore, without dedicated theoretical studies on this compound, a detailed analysis of solvent effects, including data on rotational barriers and conformational populations in different media, cannot be provided.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups on the 2-methyl-3-nitrobenzoate core allows chemists to employ it as a foundational building block in the synthesis of pharmaceuticals, heterocyclic compounds, and other complex organic structures. While both ethyl and methyl esters can often be used interchangeably depending on the desired reaction kinetics or solubility, the scientific literature predominantly documents the use of Methyl 2-methyl-3-nitrobenzoate.

The 2-methyl-3-nitrobenzoate framework is a recognized precursor in the synthesis of several significant pharmaceutical agents. Its role is most prominently documented in the production of the anticancer drug Lenalidomide.

Lenalidomide: Mthis compound is a crucial starting material for the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. nbinno.comgoogle.com The synthesis typically begins with the bromination of the methyl group at the 2-position of Mthis compound to form methyl 2-(bromomethyl)-3-nitrobenzoate. google.com This intermediate is then reacted with 3-aminopiperidine-2,6-dione (B110489) to construct the isoindolinone core of the molecule. The final step involves the reduction of the nitro group to an amino group, yielding Lenalidomide. google.com The quality and availability of this intermediate are critical for the efficient production of this vital cancer therapy. nbinno.com

Candesartan Cilexetil: The synthesis of the angiotensin II receptor blocker Candesartan Cilexetil proceeds through various pathways, often utilizing nitrobenzoate derivatives. However, common documented routes start from intermediates such as alkyl 2-amino-3-nitrobenzoate or methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate. researchgate.netresearchgate.netclockss.orggoogle.com These precursors contain an amino or protected amino group at the 2-position, which is essential for forming the final benzimidazole (B57391) ring of Candesartan. The available literature from the search results does not describe a direct synthetic pathway starting from this compound, which possesses a methyl group at the 2-position.

Nintedanib: Nintedanib, a kinase inhibitor used to treat idiopathic pulmonary fibrosis and certain cancers, is synthesized from different precursors. google.comgoogle.com Documented syntheses often start with compounds like methyl 4-(acetate-2-yl)-3-nitrobenzoate or 4-halo-3-nitro-benzoic acid methyl ester. google.comgoogle.comjustia.com These starting materials have a different substitution pattern than this compound, and a direct synthetic route from the latter is not prominently featured in the provided search results.

Table 1: Pharmaceutical Agents and Their Precursors

| Pharmaceutical Agent | Therapeutic Class | Documented Precursor(s) | Role of Precursor |

|---|---|---|---|

| Lenalidomide | Immunomodulator, Anticancer | Mthis compound nbinno.comgoogle.com | Key starting material for the formation of the isoindolinone core. |

| Candesartan Cilexetil | Antihypertensive | Alkyl 2-amino-3-nitrobenzoate google.com | Provides the substituted aniline (B41778) needed for benzimidazole ring formation. |

| Nintedanib | Kinase Inhibitor, Antifibrotic | Methyl 4-(acetate-2-yl)-3-nitrobenzoate google.comgoogle.com | Serves as a key building block for the central indole (B1671886) scaffold. |

The reactivity of Mthis compound makes it a valuable precursor for synthesizing various classes of heterocyclic compounds, which are core structures in many biologically active molecules.

Indoles: This compound serves as a starting material for indole derivatives. Specifically, Mthis compound can be used to synthesize methyl indole-4-carboxylate. orgsyn.orgsigmaaldrich.com The synthesis often involves the functionalization of the methyl group, followed by a reductive cyclization where the nitro group is converted to an amine that subsequently reacts to form the pyrrole (B145914) ring of the indole system. orgsyn.orgresearchgate.net

Isoquinolines: The synthesis of substituted isoquinolines, another important heterocyclic motif, can utilize Mthis compound. It is a documented precursor for producing 5-aminoisoquinolin-1(2H)-one. sigmaaldrich.com

Isocoumarins: The compound is also employed in the synthesis of isocoumarins. Research has shown its utility in the preparation of 5-nitroisocoumarin. sigmaaldrich.com

Table 2: Heterocyclic Compounds Synthesized from Mthis compound

| Heterocyclic Class | Specific Compound Synthesized |

|---|---|

| Indoles | Methyl indole-4-carboxylate sigmaaldrich.com |

| Isoquinolines | 5-aminoisoquinolin-1(2H)-one sigmaaldrich.com |

| Isocoumarins | 5-nitroisocoumarin sigmaaldrich.com |

While this compound is a versatile building block in organic synthesis, its specific application as a key intermediate in the synthesis of commercial agrochemicals is not widely documented in the provided search results.

Exploration of Biological Activity and Structure-Activity Relationships

The inherent chemical features of this compound and its derivatives suggest potential for biological activity, making it a compound of interest in drug discovery and development.

Nitroaromatic compounds as a class are known to exhibit a wide spectrum of biological activities, including antimicrobial effects. encyclopedia.pub The nitro group (NO₂) is a key pharmacophore that can be reduced within microbial cells to produce toxic intermediates, leading to cellular damage and death. encyclopedia.pub While specific studies detailing the antimicrobial properties of this compound itself were not found in the search results, its structure as a nitroaromatic derivative suggests it could be a candidate for such investigations. The broader class of nitro-containing molecules includes established antimicrobial agents, indicating the potential for derivatives of this compound to be explored for similar activities. encyclopedia.pub

Beyond its role as a precursor to specific drugs like Lenalidomide, Mthis compound is recognized as a valuable building block in broader drug discovery efforts. nbinno.comchemscene.com Medicinal chemists utilize its structure and reactivity to design and synthesize novel compounds aimed at targeting various biological pathways, particularly in the search for new anticancer agents. nbinno.com Its versatility makes it a valuable asset in the drug discovery pipeline, contributing to the ongoing development of more effective and targeted therapies. nbinno.com The predictable reactivity of the compound is crucial for its application in creating libraries of new molecules for biological screening. nbinno.com

Investigations into Insecticidal Activity

While direct research into the insecticidal properties of this compound is not extensively detailed in publicly available literature, studies on structurally similar compounds provide valuable insights into its potential activity. The insecticidal and repellent effects of benzoate (B1203000) esters are an area of active investigation, with many studies focusing on methyl benzoate and its derivatives as promising, environmentally safer pesticides. researchgate.netnih.gov

Research has demonstrated that benzoate analogs exhibit varying degrees of toxicity against different insect species, and these effects are influenced by the nature and position of substituents on the benzene (B151609) ring. nih.gov For example, a study assessing the toxicity of various methyl benzoate analogs against pests like the spotted wing drosophila (Drosophila suzukii) and the brown marmorated stink bug (Halyomorpha halys) tested compounds such as methyl 2-methylbenzoate (B1238997) and methyl 2-nitrobenzoate. nih.gov Another study investigated the contact and fumigation toxicity of benzoate analogs against the red imported fire ant (Solenopsis invicta), noting that the presence of a methyl group at the meta-position significantly increased fumigation toxicity. researchgate.net

These findings suggest that the specific combination of a methyl group and a nitro group on the ethyl benzoate scaffold could elicit biological activity. The data from related compounds, while not directly applicable, forms a basis for hypothesizing potential insecticidal properties for this compound.

| Compound | Target Pest | Type of Toxicity | Key Finding | Reference |

|---|---|---|---|---|

| Methyl 2-nitrobenzoate | Spotted Wing Drosophila (D. suzukii) | Contact Toxicity | Exhibited potent toxicity, causing complete mortality at a 1% concentration. | nih.gov |

| Methyl 2-methylbenzoate | Brown Marmorated Stink Bug (H. halys) | Contact Toxicity | Demonstrated insecticidal activity against nymphs. | nih.gov |

| Methyl 3-methylbenzoate | Red Imported Fire Ant (S. invicta) | Fumigation Toxicity | Was one of the most potent fumigants tested against worker ants. | researchgate.net |

| Methyl 2-methylbenzoate | Common Bed Bug (C. lectularius) | Repellency | Showed immediate spatial repellency against bed bugs. | nih.gov |

Green Chemistry Approaches in Synthesis

The synthesis of nitroaromatic compounds, including this compound, has traditionally relied on methods that pose significant environmental and safety challenges. orgchemres.org Consequently, there is a growing emphasis on developing "green" or sustainable synthetic routes that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. These approaches are critical for both laboratory-scale synthesis and industrial production.

Reduced Solvent Use and Hazardous By-product Minimization

A primary goal of green chemistry is to reduce or eliminate the generation of hazardous waste. The conventional method for synthesizing nitrobenzoates involves electrophilic aromatic substitution using a "mixed-acid" nitration process, which combines concentrated nitric acid and concentrated sulfuric acid. echemi.comrsc.org This method, while effective, is fraught with environmental issues.

Hazardous By-products: The use of concentrated sulfuric acid as both a catalyst and a solvent generates large quantities of acidic wastewater, which is corrosive and requires extensive treatment before disposal. researchgate.net

Safety Concerns: The reaction is highly exothermic, necessitating careful temperature control to prevent runaway reactions and the formation of unwanted by-products. echemi.com

To address these shortcomings, alternative synthetic strategies have been developed. One notable advancement is the replacement of sulfuric acid with acetic anhydride (B1165640) for the nitration step. researchgate.net This method avoids the production of large volumes of acidic wastewater, improving the cleanliness of the reaction and reducing environmental pollution. researchgate.net Another approach focuses on the use of inert solvents that can be recovered and recycled. For instance, processes have been designed where the solvent, such as toluene, is distilled from the reaction mixture and recycled for subsequent batches, significantly reducing solvent consumption and waste. google.com

| Parameter | Traditional Mixed-Acid Method | Greener Alternative (Acetic Anhydride) |

|---|---|---|

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Nitric Acid, Acetic Anhydride |

| Key By-product | Large volumes of acidic wastewater (sulfuric acid) | Acetic acid (can be recovered) |

| Environmental Impact | High; significant water pollution potential | Reduced; avoids large-scale acid waste |

| Key Advantage | Well-established, effective | Minimizes hazardous waste, cleaner process |

| Reference | echemi.com, rsc.org | researchgate.net |

Catalyst Selection for Sustainable Processes

The choice of catalyst is fundamental to developing sustainable chemical processes. In the synthesis of nitroaromatic esters, catalysts are crucial for both the nitration of the aromatic ring and the esterification of the carboxylic acid group.

Traditionally, concentrated sulfuric acid serves as the catalyst for nitration by facilitating the formation of the highly reactive nitronium ion (NO₂⁺) from nitric acid. ma.eduaiinmr.com However, this requires large, stoichiometric quantities and presents challenges in separation and recycling. Green chemistry seeks to replace such homogeneous, corrosive catalysts with more sustainable alternatives.

Promising alternatives include:

Solid Acid Catalysts: Heterogeneous catalysts, such as iron-supported zirconium/titanium solid acids, have been developed for esterification reactions. mdpi.com These catalysts offer significant advantages as they can be easily separated from the reaction mixture by simple filtration and can be reused multiple times without a significant loss of activity. This simplifies the purification process and makes them suitable for continuous flow reactions, aligning with industrial sustainability goals. mdpi.com

Recyclable Catalysts: For the esterification step, polyfluoroalkanesulfonic acids have been used in "truly" catalytic amounts (e.g., 2-4 mol %). google.com These catalysts can be recovered from the reaction mixture through a simple aqueous extraction and recycled into subsequent batches, eliminating the need for regeneration and avoiding the waste associated with near-equimolar catalyst use. google.com

Alternative Nitration Promoters: As noted previously, the use of acetic anhydride in place of sulfuric acid serves as a greener approach for the nitration step, effectively acting as a promoter for the reaction while avoiding the generation of harsh acid waste. researchgate.net

| Catalyst | Synthetic Step | Role | Sustainability Advantage | Reference |

|---|---|---|---|---|

| Concentrated Sulfuric Acid (Traditional) | Nitration | Generates nitronium ion (NO₂⁺) | None; corrosive, generates acid waste. | aiinmr.com |

| Acetic Anhydride | Nitration | Promotes nitration | Avoids use of sulfuric acid and generation of acidic wastewater. | researchgate.net |

| Polyfluoroalkanesulfonic Acid | Esterification | Acid catalyst | Used in small catalytic amounts; can be recovered and recycled. | google.com |

| Iron-Supported Zr/Ti Solid Acid | Esterification | Heterogeneous acid catalyst | Easily separated (heterogeneous), reusable, and stable. | mdpi.com |

常见问题

Basic Research Questions

Q. How can the purity of Ethyl 2-methyl-3-nitrobenzoate be validated experimentally?

- Methodological Answer: Purity can be assessed using gas chromatography (GC) with flame ionization detection, high-performance liquid chromatography (HPLC) with UV-Vis detection, or melting point determination. For GC, ensure calibration with a certified reference standard and monitor retention times. In HPLC, optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm absence of solvent or synthetic byproducts .

Q. What spectroscopic techniques are suitable for confirming the structure of this compound?

- Methodological Answer:

- FT-IR: Identify functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, nitro group asymmetric stretch ~1530 cm⁻¹). Compare with computational vibrational spectra (DFT) to validate assignments .

- NMR: Use ¹H and ¹³C NMR to confirm substituent positions. For example, the methyl group at C2 will show upfield shifts (δ ~2.5 ppm in ¹H NMR), while the nitro group at C3 deshields adjacent protons .

- Single-crystal X-ray diffraction (SCXRD): Resolve the crystal structure using SHELXL for refinement. Employ ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?

- Methodological Answer: Perform graph set analysis (G. R. Desiraju’s formalism) on SCXRD data to classify hydrogen bonds (e.g., D, C, or R motifs). Use software like Mercury (CCDC) to quantify bond distances/angles. For example, nitro groups may act as hydrogen bond acceptors, forming C(6) chains or R₂²(8) rings with adjacent molecules. Compare with Etter’s rules to predict packing motifs .

Q. What computational methods are effective for studying the electronic properties of this compound?

- Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity prediction.

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS. Analyze radial distribution functions to assess solvent interactions with nitro and ester groups .

Q. How can discrepancies in crystallographic data for nitroaromatic esters be resolved?

- Methodological Answer: Cross-validate unit cell parameters (e.g., using CIF files from multiple datasets) and check for twinning or disorder via PLATON. Refine models with SHELXL using restraints for anisotropic displacement parameters. Compare hydrogen bonding motifs with analogous structures (e.g., methyl 2-hydroxy-3-nitrobenzoate) to identify systematic errors .

Q. What experimental strategies mitigate thermal degradation during DSC analysis of this compound?

- Methodological Answer: Use a hermetically sealed aluminum pan with nitrogen purge (20 mL/min) to minimize oxidative decomposition. Employ modulated DSC (MDSC) to separate reversible (glass transitions) and non-reversible (degradation) events. Calibrate with indium standards and validate enthalpy changes against literature data for nitrobenzoates .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR and X-ray data for nitro-substituted benzoates?

- Methodological Answer: NMR detects dynamic solution-state conformers, while SCXRD captures static solid-state configurations. For discrepancies in substituent orientation (e.g., nitro group planarity), perform variable-temperature NMR to assess rotational barriers. Compare with DFT-optimized geometries to reconcile differences .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields?

- Methodological Answer: Apply Design of Experiments (DoE) methodologies, such as factorial design, to isolate critical variables (e.g., reaction temperature, catalyst loading). Use ANOVA to quantify significance and response surface modeling (RSM) to optimize conditions. Report confidence intervals (95%) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。